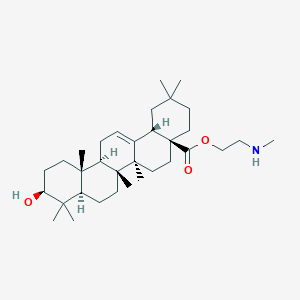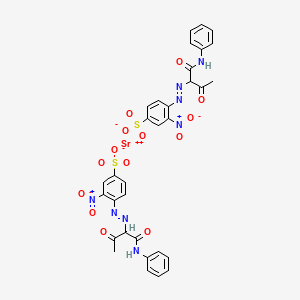
(5-イソプロピル-1,2,4-オキサジアゾール-3-イル)メタノール
概要
説明
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic organic compound characterized by its molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. This compound belongs to the oxadiazole family, which consists of five-membered rings containing one oxygen and two nitrogen atoms
科学的研究の応用
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is utilized in the production of materials and chemicals with specific properties.
生化学分析
Biochemical Properties
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of 5-isopropyl-1,2,4-oxadiazol-3-ylmethanol derivatives using suitable reagents such as hydrazine and carboxylic acids. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions: (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol. These products have diverse applications in research and industry.
作用機序
The mechanism by which (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses and therapeutic effects. The exact mechanism of action depends on the specific application and the biological system involved.
類似化合物との比較
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is compared with other similar compounds, such as (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol and 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.
特性
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFCAAVDHZPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650867 | |
| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-67-3 | |
| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915924-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















